4-N-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine is a heterocyclic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroaniline with cyclopentanone in the presence of a base, followed by cyclization with formamide . The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-N-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-N-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-N-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. These interactions can disrupt normal cellular processes, leading to therapeutic effects such as inhibition of cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
- 4-N-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine
- 4-N-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine
- 4-N-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine
Uniqueness
4-N-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for drug development .
Properties
CAS No. |
5467-19-6 |
---|---|
Molecular Formula |
C13H13ClN4 |
Molecular Weight |
260.72 g/mol |
IUPAC Name |
4-N-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C13H13ClN4/c14-8-4-6-9(7-5-8)16-12-10-2-1-3-11(10)17-13(15)18-12/h4-7H,1-3H2,(H3,15,16,17,18) |
InChI Key |
QMLPXCAJKJAGCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2NC3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.